[(4-Bromothiophen-2-yl)methyl](3-methylbutyl)amine
Description
Structural Characterization & Nomenclature
The systematic nomenclature of (4-Bromothiophen-2-yl)methylamine follows International Union of Pure and Applied Chemistry guidelines for naming complex organic molecules containing multiple functional groups. The compound name indicates a primary structural framework consisting of a thiophene ring system with a bromine substituent at the 4-position, connected via a methylene linker to an amine group that bears a 3-methylbutyl substituent. This nomenclature system ensures unambiguous identification of the molecular structure and facilitates communication within the scientific community regarding its chemical properties and synthetic applications. The molecular formula can be derived as C₁₀H₁₆BrNS, with a molecular weight of approximately 262.21 grams per mole, based on the structural components identified in related compounds.
The structural characterization of this compound reveals several key features that define its chemical behavior and potential applications. The thiophene ring adopts a planar conformation typical of aromatic heterocycles, with the sulfur atom contributing two electrons to the aromatic sextet through one of its lone pairs. The bromine substituent at the 4-position introduces both steric and electronic effects, with the halogen's electronegativity influencing the electron density distribution throughout the thiophene ring system. The methylene bridge connecting the thiophene to the amine provides conformational flexibility while maintaining electronic communication between the aromatic system and the nitrogen lone pair. The 3-methylbutyl chain introduces branching that can significantly impact the molecule's three-dimensional shape and influence its interactions with biological targets or synthetic reagents.
Table 1: Structural Parameters of (4-Bromothiophen-2-yl)methylamine
The spectroscopic characteristics of this compound would be expected to show distinctive features in nuclear magnetic resonance, infrared, and mass spectrometry analyses. The thiophene protons would appear in the aromatic region of proton nuclear magnetic resonance spectra, with the bromine substituent influencing chemical shifts through its electron-withdrawing effects. The methylene bridge protons would display characteristic coupling patterns, while the branched alkyl chain would contribute multiple signals in the aliphatic region. Carbon-13 nuclear magnetic resonance would reveal the aromatic carbons of the thiophene ring, the methylene carbon, and the various aliphatic carbons of the 3-methylbutyl chain, each with distinct chemical shifts reflecting their electronic environments.
Historical Context in Heterocyclic Chemistry
The development of bromothiophene-amine hybrid compounds represents a significant advancement in the evolution of heterocyclic chemistry, building upon the foundational discovery of thiophene by Viktor Meyer in 1882. Meyer's initial identification of thiophene as a contaminant in benzene marked the beginning of systematic studies into five-membered heterocyclic aromatic compounds and their unique chemical properties. The recognition that thiophene exhibits aromatic character similar to benzene but with enhanced reactivity due to the sulfur heteroatom established the foundation for subsequent developments in thiophene chemistry. Over the following decades, researchers explored various substitution patterns and functional group modifications to thiophene, leading to the discovery of compounds with diverse biological activities and synthetic applications.
The incorporation of bromine substituents into thiophene chemistry emerged as a particularly important development during the mid-20th century, as organic chemists recognized the value of halogenated heterocycles as synthetic intermediates. Bromine atoms serve as excellent leaving groups in nucleophilic substitution reactions and participate readily in transition metal-catalyzed cross-coupling reactions, making bromothiophenes versatile building blocks for complex molecule synthesis. The development of palladium-catalyzed coupling reactions, including Suzuki-Miyaura, Stille, and Heck reactions, further enhanced the utility of bromothiophenes by enabling the formation of carbon-carbon bonds under mild conditions with high selectivity. These methodological advances positioned bromothiophene derivatives as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
The evolution toward bromothiophene-amine hybrid architectures reflects the modern understanding of structure-activity relationships in medicinal chemistry and the importance of combining multiple pharmacophores within single molecular frameworks. Amine functionality has long been recognized as crucial for biological activity, providing sites for hydrogen bonding, ionic interactions, and metabolic modifications that influence drug absorption, distribution, metabolism, and excretion properties. The strategic combination of bromothiophene units with amine substituents creates molecules that can potentially interact with multiple biological targets while maintaining synthetic accessibility through well-established coupling methodologies. This approach aligns with contemporary drug discovery strategies that emphasize molecular complexity and polypharmacology as means to achieve improved therapeutic outcomes.
Table 2: Historical Milestones in Bromothiophene-Amine Chemistry
Significance of Bromothiophene-Amine Hybrid Architectures
Bromothiophene-amine hybrid architectures represent a paradigm shift in heterocyclic chemistry, offering unprecedented opportunities for the development of bioactive molecules and functional materials. The combination of the electron-rich thiophene aromatic system with strategically positioned bromine substituents and amine functionalities creates compounds with unique electronic properties and enhanced reactivity profiles. Research has demonstrated that such hybrid structures can exhibit enhanced antimicrobial properties, with studies showing significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The bromine atom's electron-withdrawing effect modulates the electron density of the thiophene ring, potentially enhancing binding affinity to biological targets while the amine functionality provides additional interaction sites through hydrogen bonding and electrostatic interactions.
The synthetic versatility of bromothiophene-amine hybrids has been extensively demonstrated through their participation in various chemical transformations. Nucleophilic substitution reactions at the bromine position allow for the introduction of diverse functional groups, while the amine moiety can undergo acylation, alkylation, and other modifications to fine-tune biological activity. Palladium-catalyzed cross-coupling reactions have proven particularly valuable, with Suzuki-Miyaura couplings showing yields ranging from 33% to 51% for various arylboronic acid substrates. These reactions enable the construction of complex biaryl systems and extended conjugated structures that are important in materials science applications, particularly in the development of organic semiconductors and light-emitting diodes.
Table 3: Synthetic Applications of Bromothiophene-Amine Hybrids
| Reaction Type | Typical Yields | Applications | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | 33-51% | Biaryl synthesis | |
| Nucleophilic Substitution | Variable | Functional group installation | |
| Amine Acylation | High | Amide formation | |
| Reductive Amination | Moderate-High | Chain extension |
The significance of these hybrid architectures extends to their potential applications in drug discovery and development. The structural complexity introduced by combining bromothiophene and amine components creates molecules that can potentially interact with multiple biological targets, a concept known as polypharmacology that has gained importance in modern therapeutic approaches. Studies have indicated that thiophene-containing compounds can exhibit anticancer activity through mechanisms involving apoptosis induction in cancer cells, with some derivatives showing 70% inhibition in breast cancer cell lines at concentrations of 50 micromolar. The presence of the amine functionality may enhance cellular uptake and modify pharmacokinetic properties, potentially leading to improved therapeutic indices compared to simpler thiophene derivatives.
Furthermore, the electronic properties of bromothiophene-amine hybrids make them attractive candidates for materials science applications, particularly in the development of organic electronic devices. The combination of aromatic thiophene units with amine substituents can create materials with tunable optical and electronic properties, suitable for applications in organic photovoltaics, field-effect transistors, and light-emitting diodes. The ability to modify both the thiophene substitution pattern and the amine chain structure provides opportunities for systematic optimization of material properties, enabling the development of next-generation organic electronic materials with enhanced performance characteristics.
Properties
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-3-methylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrNS/c1-8(2)3-4-12-6-10-5-9(11)7-13-10/h5,7-8,12H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBPKJUATZYHSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNCC1=CC(=CS1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromothiophen-2-yl)methyl](3-methylbutyl)amine typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of the Intermediate: The brominated thiophene is then reacted with formaldehyde to form the intermediate compound, 4-bromothiophen-2-ylmethanol.
Amine Alkylation: The intermediate is then subjected to reductive amination with 3-methylbutan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(4-Bromothiophen-2-yl)methyl](3-methylbutyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Dehalogenated thiophene derivatives.
Substitution: Thiophene derivatives with various substituents replacing the bromine atom.
Scientific Research Applications
[(4-Bromothiophen-2-yl)methyl](3-methylbutyl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of [(4-Bromothiophen-2-yl)methyl](3-methylbutyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated thiophene ring may facilitate binding to these targets, while the amine group can participate in hydrogen bonding and other interactions. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| (4-Bromothiophen-2-yl)methylamine | C₁₀H₁₆BrNS | 262.21 | 4-Bromothiophene, 3-methylbutyl | High lipophilicity, electrophilic center |
| (3-Bromothiophen-2-yl)methylamine | C₈H₁₂BrNOS | 250.16 | 3-Bromothiophene, 2-methoxyethyl | Increased polarity due to methoxy group |
| (3-Bromophenyl)methylamine | C₁₂H₁₈BrN | 256.18 | 3-Bromophenyl, 3-methylbutan-2-yl | Enhanced aromatic π-stacking potential |
| (E)-3-chloro-N,N,N-tris(3-methylbutyl)prop-2-en-1-amminium chloride | C₁₈H₃₆Cl₂N | 362.35 | Tris(3-methylbutyl), chloropropenyl | Quaternary salt with anticorrosive/bactericidal activity |
Key Comparative Insights
A. Impact of Aromatic Ring Modifications
- Thiophene vs. The sulfur atom in thiophene also contributes to π-electron delocalization, affecting binding interactions.
- Halogen Position : 4-Bromo substitution on thiophene (target compound) vs. 3-bromo on phenyl (–13) alters steric and electronic profiles. Fluorinated analogs () show increased metabolic stability due to fluorine’s electronegativity.
B. Alkyl Chain Effects
- 3-Methylbutyl vs. Methoxyethyl : The 3-methylbutyl group enhances lipophilicity, favoring membrane permeability, while methoxyethyl () increases polarity, improving aqueous solubility.
- Quaternary Salts : Tris(3-methylbutyl)amine derivatives () form stable quaternary salts with enhanced ionic character, making them effective in anticorrosive formulations.
Biological Activity
(4-Bromothiophen-2-yl)methylamine is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by the presence of a bromothiophene moiety, which is known to interact with various biological targets, influencing cellular pathways and exhibiting therapeutic effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.
- Molecular Formula : C₁₀H₁₄BrN₃S
- Molecular Weight : 276.20 g/mol
- IUPAC Name : (4-Bromothiophen-2-yl)methylamine
The biological activity of (4-Bromothiophen-2-yl)methylamine can be attributed to several mechanisms:
- Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes, altering metabolic pathways. Research indicates that it can inhibit certain enzyme activities, which could be beneficial in treating diseases characterized by enzyme overactivity.
- Receptor Binding : It may bind to neurotransmitter receptors, influencing signal transduction processes. The bromine atom in the structure enhances its binding affinity and selectivity for these receptors.
- Antimicrobial and Anticancer Activities : Preliminary studies suggest that this compound exhibits significant antimicrobial and anticancer properties. The thiophene structure allows it to interact with various biological targets, potentially leading to therapeutic effects against infections and cancer.
In Vitro Studies
Recent research has demonstrated the potential of (4-Bromothiophen-2-yl)methylamine in various in vitro models:
| Study Focus | Findings |
|---|---|
| Binding Affinity | The compound effectively binds to receptors involved in neurotransmission, potentially modulating their activity. |
| Enzyme Inhibition | Significant inhibition of specific enzyme activities was observed, indicating its potential use in treating diseases where such enzymes are overactive. |
| Antimicrobial Activity | Studies have shown that it possesses antimicrobial properties against several pathogens, warranting further investigation into its therapeutic applications. |
| Anticancer Activity | In vitro assays indicated that the compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. |
Case Studies
- Anticancer Activity in Cell Lines : A study evaluated the effects of (4-Bromothiophen-2-yl)methylamine on various cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation and increased rates of apoptosis, particularly in breast and lung cancer cells.
- Antimicrobial Efficacy : In another study, the compound was tested against Gram-positive and Gram-negative bacteria. It demonstrated significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Q & A
Q. Are there synergistic effects when (4-Bromothiophen-2-yl)methylamine is combined with other antihydrate or anticorrosive agents?
- Methodology : Testing in gas hydrate inhibition systems (e.g., tetrahydrofuran-water models) evaluates synergistic performance with surfactants or polymers. Gravimetric corrosion assays (ASTM G1-03) quantify metal weight loss in brine solutions with/without the compound .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
